molecular formula C7H15NO2S B13231920 1-Cyclopentylethane-1-sulfonamide

1-Cyclopentylethane-1-sulfonamide

Cat. No.: B13231920
M. Wt: 177.27 g/mol
InChI Key: LSQOCRZPGQRFOG-UHFFFAOYSA-N
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Description

General Overview of Sulfonamide Functional Group Chemistry in Contemporary Academic Research

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂NR'R''), is a pivotal structural motif in a vast array of chemical compounds. nih.gov Its significance stems from a combination of chemical stability and specific physicochemical properties. The sulfonamide group is generally resistant to hydrolysis and metabolic degradation, which is a desirable trait in the design of therapeutic agents. nih.gov

From a structural standpoint, the geometry of the sulfonamide group is tetrahedral at the sulfur atom. This, along with the presence of hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens), allows for specific and strong interactions with biological macromolecules such as proteins and enzymes. thieme-connect.com This ability to engage in hydrogen bonding is a key reason for the prevalence of sulfonamides in drug discovery.

In contemporary academic research, the sulfonamide functional group is explored in various contexts. It is a key component in the development of new antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. nih.govresearchgate.net Beyond medicinal chemistry, sulfonamides are utilized as chiral auxiliaries in asymmetric synthesis and as directing groups in C-H functionalization reactions. nih.gov

Distinctive Considerations for Aliphatic Sulfonamide Scaffolds in Organic Synthesis and Reactivity Studies

While aromatic sulfonamides have been extensively studied, aliphatic sulfonamides present their own unique set of considerations in organic synthesis and reactivity. Aliphatic sulfonamides are characterized by the attachment of the sulfonyl group to a saturated carbon atom. The synthesis of these compounds often involves the reaction of an aliphatic sulfonyl chloride with an amine. nih.gov However, the preparation of the requisite aliphatic sulfonyl chlorides can be challenging.

Modern synthetic methods are continuously being developed to provide more direct and efficient access to aliphatic sulfonamides. These include visible-light-mediated approaches and the use of sulfonyl radical intermediates. nih.gov The reactivity of aliphatic sulfonamides is also an active area of research. For instance, the development of methods for the late-stage functionalization of aliphatic C-H bonds in sulfonamide-containing molecules is a significant focus, as it allows for the diversification of complex molecules. acs.org

Studies have also investigated the impact of the aliphatic chain length on the biological activity of these compounds, with some research indicating that antibacterial activity can decrease as the carbon chain length increases. researchgate.netnih.gov The presence of cyclic aliphatic moieties, such as the cyclopentyl group in 1-Cyclopentylethane-1-sulfonamide, can influence the compound's conformational rigidity and lipophilicity, which are important parameters in drug design.

Current Research Landscape of this compound and Cognate Analogues

Specific academic research focusing solely on this compound is not extensively documented in publicly available literature. Chemical databases confirm its structure and basic molecular formula, but detailed studies on its synthesis, reactivity, and biological properties are scarce. chemcd.com

However, the research landscape for cognate analogues, particularly aliphatic sulfonamides bearing cyclic substituents, is more active. For instance, the synthesis of chiral cyclic sulfonamides, known as sultams, is an area of significant interest due to their application as chiral auxiliaries in asymmetric synthesis. acs.orgrsc.org The development of novel synthetic routes to access structurally diverse aliphatic sulfonamides, including those with cycloalkyl groups, is ongoing. These efforts are driven by the need for new chemical entities with potential therapeutic applications.

Patents have been filed for various substituted cycloalkylsulfonamides, highlighting their potential as thromboxane (B8750289) A2 receptor antagonists for use as antithrombotic and antiasthmatic medications. google.com This suggests that the structural motif of a cycloalkyl group attached to a sulfonamide core is of interest in pharmaceutical research. The synthesis of related compounds like cyclopropyl (B3062369) sulfonamide has also been optimized for large-scale manufacturing, indicating the industrial relevance of small cycloalkyl sulfonamides. google.comgoogle.com

The in silico study of novel sulfonamide derivatives for various therapeutic targets is also a prominent research area. nih.gov While not directly focused on this compound, these computational studies provide a framework for predicting the potential biological activity of such compounds and guiding future synthetic efforts.

PropertyDataSource
Molecular Formula C7H15NO2S chemcd.com
Molecular Weight 177.266 g/mol chemcd.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

1-cyclopentylethanesulfonamide

InChI

InChI=1S/C7H15NO2S/c1-6(11(8,9)10)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,8,9,10)

InChI Key

LSQOCRZPGQRFOG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1)S(=O)(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Cyclopentylethane 1 Sulfonamide and Analogues

Strategies for the Construction of the 1-Cyclopentylethane-1-sulfonamide Skeleton

The synthesis of sulfonamides, including the specific target this compound, can be achieved through several strategic approaches. These methods range from traditional reactions involving sulfonyl chlorides to modern oxidative and electrochemical couplings.

Synthesis via 1-Cyclopentylethane-1-sulfonyl Chloride and Amine Reactants

The most conventional and widely practiced method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. tandfonline.comresearchgate.net This approach is favored for its simplicity and the general reactivity of the starting materials. tandfonline.com For the synthesis of this compound, the key intermediate is 1-cyclopentylethane-1-sulfonyl chloride. This precursor is typically prepared by the oxidative chlorination of the corresponding thiol, 1-cyclopentylethanethiol. organic-chemistry.org

The general reaction involves treating the sulfonyl chloride with the desired amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. While effective, this method can be limited by the stability and availability of the sulfonyl chloride, which can be sensitive to moisture. rsc.org Recent advancements have focused on developing milder and more efficient conditions. For instance, catalyst-free methods using green solvents like water and ethanol (B145695) have been developed, affording excellent yields and simplifying the workup procedure. tandfonline.com

Table 1: Catalyst-Free Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines. tandfonline.com
Sulfonyl ChlorideAmineSolventTime (min)Yield (%)
4-Toluenesulfonyl chlorideAnilineWater1092
4-Toluenesulfonyl chlorideAnilineEthanol596
Benzenesulfonyl chlorideBenzylamineWater1594
Benzenesulfonyl chlorideBenzylamineEthanol1095
4-Nitrobenzenesulfonyl chloridePiperidineWater2090
4-Nitrobenzenesulfonyl chloridePiperidineEthanol1593

Oxidative Coupling Approaches from Thiol and Amine Precursors

To overcome the limitations of using sulfonyl chlorides, direct oxidative coupling of thiols and amines has emerged as a powerful, atom-economical strategy. rsc.org This approach streamlines the synthesis into a single step, starting from readily available and less hazardous precursors. rsc.org For the target molecule, this would involve the direct reaction of 1-cyclopentylethanethiol with an appropriate amine under oxidative conditions.

Transition metal catalysis has been instrumental in developing efficient oxidative coupling reactions. Copper and palladium catalysts are commonly employed to facilitate the formation of the crucial S-N bond. rsc.orgmit.edu For example, copper-catalyzed approaches can effectively couple aryl boronic acids, amines, and a sulfur dioxide source to form sulfonamides. nih.gov Palladium-catalyzed methods have also been developed for the chlorosulfonylation of arylboronic acids, which can then be derivatized in situ to yield sulfonamides. mit.edu These methods often exhibit broad functional group tolerance and operate under mild conditions. mit.edu

Table 2: Examples of Metal-Catalyzed Sulfonamide Synthesis.
Catalyst SystemSubstratesKey FeaturesReference
CuI / PdCl₂ / bpyAryl thiols, tert-butylamineDual catalytic system for sulfinamide synthesis, an intermediate to sulfonamides. rsc.org
Pd(OAc)₂ / LigandArylboronic acids, Phenyl chlorosulfate, AminesIn situ generation of sulfonyl chloride for one-pot sulfonamide synthesis. mit.edu
Copper CatalystAryldiazonium tetrafluoroborates, DABSO, N-chloroaminesA radical process providing a wide range of sulfonamides under mild conditions. organic-chemistry.org
FeCl₂Nitroarenes, Sodium arylsulfinatesCatalytic system for N-S bond formation under mild reductive conditions. organic-chemistry.org

In line with the principles of green chemistry, several catalyst-free methods for oxidative sulfonamide synthesis have been reported. These protocols often utilize environmentally benign solvents and reagents. A novel method employs a combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) for the oxidative functionalization of thiols, where DMSO acts as the terminal oxidant and HBr as a redox mediator. nih.gov Another approach describes a one-pot synthesis from thiols or disulfides using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidant to generate the sulfonyl chloride in situ, which then reacts with an amine. researchgate.net Additionally, procedures using water or ethanol as the solvent have been developed, offering high yields and simple, practical workups without the need for any catalyst. tandfonline.comtandfonline.com

Electrochemical Synthesis Protocols for Sulfonamides

Electrochemical synthesis represents a frontier in green and efficient chemical transformations. nih.gov It enables the direct oxidative coupling of thiols and amines using electricity as the sole reagent, thereby avoiding the need for chemical oxidants or catalysts. researchgate.netacs.org This method is characterized by extremely mild reaction conditions, often at room temperature, and generates hydrogen as the only byproduct. nih.govresearchgate.net

The process typically involves the anodic oxidation of the thiol to a disulfide, followed by a reaction with an aminium radical intermediate to form a sulfenamide. acs.org Subsequent oxidations yield the final sulfonamide. acs.org The use of specialized electrodes, such as boron-doped diamond (BDD), and flow reactors can further enhance selectivity and efficiency, allowing for rapid synthesis, sometimes in as little as five minutes. acs.orgnih.govkit.edu

Table 3: Electrochemical Synthesis of Sulfonamides from Thiols and Amines. nih.govacs.org
Thiol SubstrateAmine SubstrateElectrode (Anode/Cathode)ConditionsYield (%)
ThiophenolCyclohexylamineCarbon / IronMeCN/HCl, 5 min residence time81
4-MethylbenzenethiolCyclohexylamineCarbon / IronMeCN/HCl, 5 min residence time85
4-MethoxybenzenethiolMorpholineCarbon / IronMeCN/HCl, 5 min residence time78
2-NaphthalenethiolPyrrolidineCarbon / IronMeCN/HCl, 5 min residence time75
ThiophenolAnilineCarbon / IronMeCN/HCl, 24h batch reaction51

Multi-step Reaction Sequences for Functionalized this compound Analogues

The synthesis of complex, functionalized sulfonamide analogues often requires multi-step reaction sequences. utdallas.edu These strategies can involve either the early introduction of functional groups into the precursors or the late-stage functionalization of a pre-formed sulfonamide core. chemrxiv.org

One approach involves a sequence where a starting material like acetanilide (B955) undergoes electrophilic aromatic substitution to introduce a sulfonyl chloride group, followed by amination and final deprotection to reveal the target sulfonamide. utdallas.edu For aliphatic systems, a multi-step synthesis of cyclopropyl (B3062369) sulfonamide has been reported, starting from 3-chloropropane sulfonyl chloride and tert-butylamine, followed by a base-induced ring closure and subsequent deprotection. google.comgoogle.com A similar strategy could be envisioned for synthesizing functionalized analogues of this compound.

Late-stage functionalization offers a powerful tool for rapidly creating diverse analogues from a common intermediate. chemrxiv.org For example, primary sulfonamides can be converted to versatile sulfinate salt intermediates, which can then be trapped with various electrophiles to generate a wide array of functionalized molecules. chemrxiv.org Furthermore, one-pot procedures that combine decarboxylative chlorosulfonylation of aromatic acids with amination provide an expedient route to sulfonamides from common amide coupling partners, bypassing the need to isolate reactive intermediates. princeton.eduprinceton.edu

Conversion of Sulfonic Acid Derivatives to Sulfonamides

The traditional and most common method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. However, sulfonyl chlorides can be difficult to handle and are not always stable for long-term storage. acs.org This has prompted the development of methods that utilize sulfonic acids or their salts as more stable starting materials.

A general method for the direct conversion of sulfonic acid salts to sulfonamides utilizes triphenylphosphine (B44618) ditriflate as an activating agent. nih.gov This approach allows for the direct coupling of sulfonic acid salts with amines, avoiding the need to first prepare the corresponding sulfonyl chloride. nih.gov The reaction demonstrates good functional group tolerance and produces high yields. acs.org For sulfonic acid salts with poor solubility, tetrabutylammonium (B224687) salts can be employed effectively. acs.org

Another strategy involves the in situ generation of sulfonyl chlorides from thiols or disulfides, which are then reacted with an amine in a one-pot synthesis. For example, oxidation of thiols with N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium chloride and water can generate the sulfonyl chloride, which readily converts to the sulfonamide. organic-chemistry.org Similarly, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive system for the oxidative chlorination of thiols, leading to sulfonyl chlorides that can be converted to sulfonamides in excellent yields and short reaction times. organic-chemistry.org

For the synthesis of this compound, these methods would start with 1-cyclopentylethanesulfonic acid or its corresponding thiol. The direct activation of the sulfonic acid or its salt offers a more streamlined approach compared to the multi-step process involving the isolation of the sulfonyl chloride intermediate.

Table 1: Reagents for Conversion of Sulfonic Acid Derivatives to Sulfonamides

Starting Material Reagent/Catalyst Product Key Advantages
Sulfonic Acid Salt Triphenylphosphine ditriflate Sulfonamide Direct conversion, avoids sulfonyl chlorides acs.orgnih.gov
Thiol N-Chlorosuccinimide (NCS) / TBACl Sulfonamide One-pot synthesis, in situ generation of sulfonyl chloride organic-chemistry.org
Thiol H₂O₂ / SOCl₂ Sulfonamide Rapid reaction, high yields organic-chemistry.org
Sulfonate Salt Cyanuric chloride / Triethylamine (B128534) Sulfonamide Mild, room temperature conditions organic-chemistry.org

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral sulfonamides is of great interest, particularly for pharmaceutical applications where a specific enantiomer is often responsible for the desired biological activity. Stereoselective methods focus on controlling the stereochemistry at the sulfur atom or at adjacent carbon atoms.

Chiral auxiliaries are optically active compounds that are temporarily incorporated into a synthesis to direct the formation of a single enantiomer. nih.gov Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of chiral sulfinamides, which are precursors to other chiral sulfur compounds, naturally occurring alkaloids like (-)-quinine have been successfully employed as chiral auxiliaries. nih.gov This process can deliver a variety of chiral sulfinamides in good yields and with excellent enantioselectivity from readily available starting materials. nih.gov The tert-butanesulfinamide auxiliary, introduced by Ellman, is another widely used tool for the asymmetric synthesis of amines and their derivatives, including N-heterocycles, via chiral sulfinylimine intermediates. nih.govrsc.org

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Chiral mono- and bis-sulfonamides themselves have been widely used as ligands in metal-catalyzed asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes and the transfer hydrogenation of ketones. researchtrends.net More recently, palladium-catalyzed N-allylation has been used for the catalytic asymmetric synthesis of N-C axially chiral sulfonamides, achieving high enantioselectivity. nih.gov Organocatalysis, using small chiral organic molecules, has also emerged as a powerful strategy. For instance, squaramide-sulfonamide organocatalysts, acting as multiple hydrogen-bond donors, have been shown to effectively catalyze asymmetric aldol (B89426) reactions. acs.org

For this compound, the carbon atom attached to both the cyclopentyl group and the sulfonamide group (the alpha-carbon) is a stereocenter. Controlling the stereochemistry at this position is crucial for producing specific stereoisomers.

A stereoretentive method for synthesizing secondary sulfonamides with a chiral center at the alpha-position involves the electrophilic amination of stereochemically pure sulfinates. organic-chemistry.org This approach allows the chirality established in the sulfinate precursor to be transferred to the final sulfonamide product. Chiral sulfinates themselves are often prepared via diastereoselective methods using chiral alcohols like menthol (B31143) or diacetone-d-glucose (B1670380) as auxiliaries. nih.govacs.org The separation of the resulting diastereomeric sulfinates followed by reaction with an aminating agent provides access to enantiomerically pure α-chiral sulfonamides. nih.gov This strategy would be directly applicable to the synthesis of enantiopure (R)- or (S)-1-Cyclopentylethane-1-sulfonamide, starting from the corresponding chiral 1-cyclopentylethanesulfinate.

Sustainable and Efficient Synthetic Procedures for this compound

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. This involves using less hazardous materials, reducing waste, and improving energy efficiency.

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.net The use of microwave irradiation can enhance the efficiency of sulfonamide synthesis. youtube.com

A notable microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.org This process, which avoids the need to isolate sulfonyl chloride intermediates, is performed under mild conditions with high efficiency and broad substrate tolerance. organic-chemistry.org The reaction typically involves activating the sulfonic acid with an agent like 2,4,6-trichloro- acs.orgnih.govorganic-chemistry.org-triazine (TCT) under microwave irradiation, followed by the addition of the amine. organic-chemistry.org Compared to conventional heating, this microwave-assisted protocol dramatically reduces reaction times from hours to minutes and improves yields. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

Reaction Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time Several hours (e.g., 24-48h) Minutes (e.g., 5-10 min) organic-chemistry.orgnih.gov
Energy Input Higher, prolonged heating Lower, targeted heating youtube.commdpi.com
Product Yield Moderate to high Often higher than conventional nih.govresearchgate.net
Purity Variable, may require extensive purification Often higher, fewer byproducts nih.gov

Atom economy is a key principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass ends up in the desired product. Traditional sulfonamide synthesis from sulfonyl chlorides and amines has poor atom economy because it generates stoichiometric amounts of hydrochloride waste (e.g., triethylammonium (B8662869) chloride if triethylamine is used as a base). acs.orgnih.gov

To improve atom economy and reduce waste, newer synthetic strategies are being developed. One-pot syntheses that combine multiple steps without isolating intermediates reduce solvent usage and potential loss of material. princeton.edu For example, a one-pot method for converting aryl carboxylic acids directly to sulfonamides has been developed. princeton.edu This process avoids the pre-functionalization of starting materials and accelerates the synthesis of amide bioisosteres like sulfonamides. princeton.edu

Catalytic methods are inherently more atom-economical and sustainable. For instance, the development of catalytic direct coupling of alcohols with sulfonamides represents an environmentally benign route that minimizes waste. purdue.edu The use of water as a solvent, where possible, also significantly improves the environmental profile of the synthesis by replacing volatile organic compounds. researchgate.net These sustainable approaches are critical for the large-scale manufacturing of sulfonamides, reducing both environmental impact and operational costs. purdue.edutandfonline.com

Process Optimization and Scale-up Considerations in Academic Synthesis of this compound

The transition from a small-scale laboratory synthesis to a larger, multi-gram scale, even within an academic setting, necessitates careful consideration of process optimization and potential scale-up challenges. slideshare.netacs.orgprimescholars.comlabmanager.com This section will address these considerations for the proposed syntheses of this compound.

For any of the proposed multi-step syntheses, a thorough optimization of each individual step is crucial. researchgate.netacs.orgnih.govvapourtec.com This involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and the use of expensive or hazardous reagents.

Reaction Parameter Optimization:

A data-driven approach to optimization is highly recommended. The following table illustrates key parameters that would need to be optimized for the proposed synthetic routes.

Synthetic Step Parameter to Optimize Rationale
Grignard ReactionTemperature, rate of addition, solventControl of exothermicity, prevention of side reactions.
Thiol SynthesisNucleophile concentration, solvent, temperatureMaximizing substitution over elimination.
Oxidative ChlorinationOxidant stoichiometry, temperature, reaction timePreventing over-oxidation and decomposition of the sulfonyl chloride.
Copper-Catalyzed CouplingCatalyst loading, ligand choice, oxidant, solventEnsuring efficient catalytic turnover and minimizing side products.
Free-Radical SulfonylationPhotocatalyst loading, light intensity, reaction timeAchieving optimal radical generation and trapping.

Work-up and Purification:

Scaling up a reaction often introduces new challenges in product isolation and purification. google.comnih.gov Techniques that are straightforward on a milligram scale, such as column chromatography, can become cumbersome and resource-intensive for larger quantities.

Extraction: The efficiency of liquid-liquid extractions can decrease upon scale-up due to changes in surface area-to-volume ratios. slideshare.net The choice of extraction solvent and the number of extractions may need to be re-evaluated. For the sulfonamide product, adjusting the pH of the aqueous phase can facilitate its separation.

Crystallization: Whenever possible, purification by crystallization is preferred over chromatography for larger scale work due to its efficiency and scalability. A systematic screening of solvents and solvent mixtures should be performed to identify suitable conditions for the crystallization of the final this compound product as well as key intermediates.

Filtration: The filtration of large quantities of solids can be time-consuming. The choice of filter medium and the use of techniques like vacuum filtration need to be considered.

Safety and Handling:

The hazards associated with a chemical process can be amplified on a larger scale. primescholars.com

Exothermic Reactions: The Grignard reaction and the oxidative chlorination are likely to be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. This may require the use of a cooling bath and slow, controlled addition of reagents.

Reagent Handling: The handling of larger quantities of hazardous reagents like thionyl chloride or strong oxidants requires appropriate personal protective equipment and engineering controls.

Academic Scale-up Challenges:

In an academic laboratory, the scale-up of a synthesis is often constrained by the available equipment and resources. acs.org

Glassware: The size of reaction flasks and separatory funnels can be a limiting factor.

Heating and Stirring: Ensuring efficient and uniform heating and stirring of larger reaction volumes can be challenging with standard laboratory hotplate stirrers. Mechanical stirrers may be necessary.

Solvent Volume: Large-scale reactions and extractions can generate significant volumes of solvent waste, which needs to be managed appropriately.

By carefully considering these optimization and scale-up factors, the synthesis of multi-gram quantities of this compound in an academic setting can be approached in a safe, efficient, and reproducible manner.

Chemical Reactivity and Derivatization Studies of 1 Cyclopentylethane 1 Sulfonamide

Reactivity of the Primary Sulfonamide Functional Group (–SO2NH2)

The primary sulfonamide group is a versatile functional group in organic synthesis. acs.org Its reactivity is centered around the nitrogen and sulfur atoms. The electron-withdrawing nature of the sulfonyl group (–SO2–) makes the attached amine (–NH2) less nucleophilic than a typical amine but renders the N-H protons acidic. nih.gov

Primary sulfonamides can undergo N-alkylation with various alkylating agents. organic-chemistry.orgacs.org This reaction typically requires a base to deprotonate the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion. A variety of catalysts, including those based on manganese and ruthenium, have been developed to facilitate this transformation, often through a "borrowing hydrogen" methodology where alcohols serve as the alkylating agents. acs.orgacs.org

The general scheme for N-alkylation is as follows: R-SO₂NH₂ + R'-X + Base → R-SO₂NHR' + Base·HX (Where R is 1-cyclopentylethane, R' is an alkyl group, and X is a leaving group like a halide)

Various conditions have been reported for the N-alkylation of sulfonamides, showcasing a broad substrate scope. organic-chemistry.orgdnu.dp.ua For instance, manganese-catalyzed N-alkylation using alcohols as alkylating agents has proven effective for a diverse range of aryl and alkyl sulfonamides. acs.org

Table 1: Representative Conditions for N-Alkylation of Primary Sulfonamides

Catalyst/Reagent Alkylating Agent Conditions Outcome
[Ru(p-cymene)Cl₂]₂/dppf Alcohols 0.5 mol% catalyst Efficient conversion of primary amines to secondary amines. acs.org
Mn(I) PNP pincer complex Alcohols Bench-stable precatalyst Mono-N-alkylation of various aryl and alkyl sulfonamides in high yields. acs.org
InCl₃ Propargyl acetates Catalytic amount High yields and excellent chemoselectivity for N-alkylation. organic-chemistry.org
No catalyst Trichloroacetimidates Refluxing toluene Good yields, particularly with unhindered sulfonamides. organic-chemistry.org

Beyond simple alkylation, the primary sulfonamide group can be converted into other functionalities. For example, activation with pyrylium (B1242799) salts can transform the sulfonamide into a highly reactive sulfonyl chloride, which can then be coupled with a wide array of nucleophiles. nih.govresearchgate.net This two-step process allows for significant diversification of the sulfonamide moiety.

The sulfonyl group itself is generally robust but can undergo specific transformations, most notably reductive cleavage (desulfonylation). wikipedia.orgorganicreactions.org These reactions remove the entire sulfonyl group and replace it with a hydrogen atom or participate in elimination reactions. wikipedia.orgresearchgate.net Reductive desulfonylation is often accomplished using strong reducing agents like alkali metals (e.g., sodium or lithium in ammonia) or metal amalgams. fiu.edustrath.ac.uk More recently, neutral organic super-electron-donors have been developed for this purpose, offering milder reaction conditions. strath.ac.uk

In some cases, the sulfonamide can be reduced to a sulfinamide. For instance, in molecules with crowded functional groups, unexpected reductions of a sulfonamide to a sulfinamide have been observed under oxidizing conditions. psu.edu Additionally, the use of magnesium in methanol (B129727) has been shown to effect the double reductive cleavage of both N-S and C-S bonds in certain cyclic sulfonamides. nih.govnih.gov

Reactivity of the Cyclopentyl Moiety

The cyclopentyl ring in 1-Cyclopentylethane-1-sulfonamide is a saturated hydrocarbon component. Its reactivity is generally limited to free-radical reactions or C-H activation processes.

Direct functionalization of the C-H bonds of the cyclopentyl ring is challenging but can be achieved through modern synthetic methods like C-H activation. wikipedia.orgacs.org These reactions, typically catalyzed by transition metals like palladium or rhodium, can introduce new functional groups onto the ring. rsc.orgnih.gov The presence of the sulfonamide group could potentially direct this functionalization to a specific position on the ring, although this would depend on the reaction conditions and the catalyst used. acs.orgnih.gov The development of methods for the regiocontrolled synthesis of functionalized five-membered rings is an active area of research. nih.govacs.org

Table 2: Examples of C-H Functionalization Relevant to Cyclopentyl Rings

Reaction Type Catalyst/Reagents Outcome
C-H Arylation Pd(II) catalysts Introduction of aryl groups at specific C-H bonds. nih.gov
C-H Borylation Iridium-based catalysts Formation of C-B bonds, which can be further functionalized. wikipedia.org
Allylic C-H Oxidation Pd(OAc)₂/disulfoxide ligand Introduction of acetate (B1210297) at an allylic position (relevant to unsaturated cyclopentyl derivatives). acs.org

Skeletal rearrangements of the cyclopentyl ring in a molecule like this compound are not common under normal conditions. However, under forcing conditions, such as in the presence of strong acids or during certain catalytic processes, rearrangements can occur. rsc.orgrsc.org For example, studies on related cyclic systems have shown that skeletal rearrangements can happen during intramolecular acylation or lactonization reactions in the presence of strong acids. rsc.org

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound (the N-H bonds of the sulfonamide, the C-H bonds of the cyclopentyl ring, and the C-H bonds of the ethyl linker) raises questions of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, a key consideration would be the relative reactivity of the N-H bonds versus the C-H bonds. Under basic conditions, the acidic N-H protons of the sulfonamide are expected to be the most reactive site, leading to N-derivatization. wikipedia.org Conversely, under radical or certain transition-metal-catalyzed conditions, C-H activation of the cyclopentyl ring or the ethyl group could compete. The development of highly chemoselective reactions is a significant goal in organic synthesis, as exemplified by the selective electrochemical cleavage of sulfonimides to sulfonamides. nih.govacs.org

Regioselectivity pertains to the preferential reaction at one position over another within the same functional group or on a ring. For the N-alkylation of the primary sulfonamide, this is not a factor as both N-H bonds are equivalent. However, for the functionalization of the cyclopentyl ring, regioselectivity is a major consideration. The position of functionalization would be influenced by steric and electronic factors, as well as the potential directing effect of the sulfonamide group. nih.govresearchgate.net For instance, in palladium-catalyzed C-H activation, a directing group can control the site of functionalization with high precision. acs.orgnih.gov

Reaction Mechanism Elucidation of this compound Transformations

The elucidation of reaction mechanisms for sulfonamide transformations is crucial for predicting reaction outcomes, optimizing conditions for derivatization, and understanding their behavior in various chemical and biological systems. The reactivity of this compound is primarily centered around the sulfonamide moiety (-SO₂NH₂), which can undergo several types of reactions, including N-alkylation, N-arylation, and reactions involving the nitrogen-centered radical.

Nucleophilic Substitution at the Nitrogen Atom:

One of the fundamental reactions of sulfonamides is nucleophilic substitution at the nitrogen atom. This typically requires deprotonation of the sulfonamide nitrogen, which is rendered acidic by the strongly electron-withdrawing sulfonyl group. The resulting sulfonamidate anion is a potent nucleophile.

For instance, in a reaction analogous to the well-documented chemistry of arylsulfonamides, this compound could react with electrophiles such as alkyl halides or epoxides after being deprotonated by a suitable base. Theoretical calculations on similar systems, such as the reaction of arylsulfonamides with phosphide (B1233454) anions, support a mechanism involving nucleophilic attack by the deprotonated nitrogen. acs.org Density Functional Theory (DFT) calculations have been employed to model the transition states of such reactions, indicating that the coordination of a cation (like lithium) to the nitrogen and oxygen atoms of the sulfonamide can facilitate the substitution. acs.org

Formation of N-Sulfonyl Imines and Subsequent Reduction:

This compound can potentially react with aldehydes to form N-sulfonyl imines. This transformation is significant as the resulting imines can be further reduced to yield N-alkylated sulfonamides. Studies on the reaction of other sulfonamides with aldehydes in the presence of a promoter like iodine have shown that the reaction can proceed through a nitrogen-centered radical pathway. mdpi.com The mechanism likely involves the initial formation of an N-iodo sulfonamide species, which then homolytically cleaves to generate a nitrogen-centered radical upon exposure to visible light or heat. mdpi.com This radical can then participate in a series of steps to form the N-sulfonyl imine.

Computational Insights into Sulfonamide Reactivity:

The table below summarizes potential reaction pathways for this compound based on established sulfonamide chemistry.

Reaction Type Reactants Potential Products Plausible Mechanism Highlights Supporting Evidence
N-AlkylationThis compound, Alkyl Halide, BaseN-Alkyl-1-cyclopentylethane-1-sulfonamideSN2 attack of the sulfonamidate anion on the alkyl halide.General reactivity of sulfonamides. acs.org
Reaction with AldehydesThis compound, AldehydeN-Sulfonyl imineFormation of a nitrogen-centered radical, followed by condensation. mdpi.comStudies on visible-light, iodine-promoted formation of N-sulfonyl imines. mdpi.com
Reduction of N-Sulfonyl ImineN-Sulfonyl imine, Reducing Agent (e.g., NaBH₄)N-Alkyl-1-cyclopentylethane-1-sulfonamideNucleophilic addition of hydride to the imine carbon.Standard organic chemistry reaction.
Reaction with Hydroxyl RadicalsThis compound, •OHHydroxylated and other degradation productsRadical addition to the cyclopentyl ring or abstraction of a hydrogen atom.DFT studies on sulfonamide degradation. researchgate.net

It is important to note that the specific reaction conditions, such as the choice of solvent, temperature, and catalyst, would play a critical role in determining the actual reaction pathway and the distribution of products for this compound. Further experimental and computational studies are necessary to fully elucidate the intricate details of its chemical transformations.

Advanced Spectroscopic and Crystallographic Characterization of this compound in Research

Following a comprehensive search of scientific literature, chemical databases, and patent repositories, it has been determined that specific experimental data for the advanced spectroscopic and crystallographic characterization of the compound "this compound" is not publicly available. No research articles, spectral databases, or other forms of scientific publication detailing the synthesis and subsequent analysis of this specific molecule could be located.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the sections and subsections requested in the outline, including:

Advanced Spectroscopic and Crystallographic Characterization in Research

X-ray Crystallography of 1-Cyclopentylethane-1-sulfonamide and its Co-crystals

Analysis of Molecular Geometry and Crystal Packing

While general principles of these analytical techniques are well-established for the characterization of related structures like sulfonamides and cyclopentyl-containing compounds, applying them to the specific, uncharacterized molecule of this compound would be speculative and would not meet the required standards of scientific accuracy. The generation of scientifically accurate content, including detailed findings and data tables, is contingent on the existence and accessibility of primary research data.

Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The solid-state architecture of sulfonamide-containing compounds is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a primary role. While specific crystallographic data for this compound is not publicly available, the behavior of the sulfonamide functional group in the solid state is well-documented, allowing for a detailed and scientifically grounded projection of its intermolecular interactions.

The primary sulfonamide group (–SO₂NH₂) is a potent hydrogen bond donor (the N–H protons) and acceptor (the sulfonyl oxygens). This duality allows for the formation of robust and predictable hydrogen-bonding patterns. In the vast majority of sulfonamide crystal structures, the amino protons show a strong preference for bonding to the sulfonyl oxygen atoms of neighboring molecules. nih.govsemanticscholar.org This interaction is the cornerstone of the supramolecular assembly in these crystals.

Beyond these primary interactions, weaker C–H···O hydrogen bonds involving the carbon-hydrogen bonds of the cyclopentyl and ethyl groups and the sulfonyl oxygen atoms also contribute to the stability of the crystal packing. These interactions, while less energetic than the classical N–H···O bonds, are crucial in defining the three-dimensional architecture.

Illustrative Hydrogen Bond Parameters for a Primary Sulfonamide

The following table provides representative data for the types of hydrogen bonds expected in the crystal structure of this compound, based on analogous sulfonamide structures.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N–HHO=S~ 0.86~ 2.1~ 2.9~ 170
C–HHO=S~ 0.98~ 2.5~ 3.4~ 150
Disclaimer: The data in this table is illustrative and represents typical values for primary sulfonamides. It is not based on the experimental crystal structure of this compound.

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state is the spatial arrangement of its atoms that is "frozen" within the crystal lattice. This conformation is a result of the interplay between intramolecular forces (such as steric hindrance) and the stabilizing influence of intermolecular interactions. For this compound, the key conformational features are the orientation of the cyclopentyl and ethyl groups relative to the sulfonamide moiety.

The cyclopentyl ring is not planar and will likely adopt an envelope or twist conformation to alleviate internal strain. The orientation of the entire 1-cyclopentylethane substituent around the C–S bond is another key conformational variable. The specific torsion angles are dictated by the need to fit within a stable crystal lattice, where intermolecular hydrogen bonds can form effectively. Solid-state NMR, in conjunction with computational modeling, is a powerful technique for analyzing the conformational properties of molecules in their crystalline forms. rsc.orgnih.gov

Illustrative Torsion Angles for this compound

The table below presents plausible torsion angles that define the conformation of this compound in the solid state. These values are based on general principles of steric hindrance and common conformations observed in related alkylsulfonamides.

Torsion AnglePlausible Value (°)
N–S–C–C(ethyl)~ 60
O=S–C–C(cyclopentyl)~ 180
S–C–C(cyclopentyl)–C~ 75
H–N–S–C~ 60
Disclaimer: The data in this table is for illustrative purposes only and represents plausible, low-energy conformations. It is not derived from the experimental crystal structure of this compound.

Computational and Theoretical Investigations of 1 Cyclopentylethane 1 Sulfonamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for investigating the intrinsic properties of molecules like 1-Cyclopentylethane-1-sulfonamide at the atomic level. nih.gov These ab initio (from first principles) methods solve approximations of the Schrödinger equation to determine the electronic structure and a wide array of molecular properties without the need for empirical parameters. For sulfonamides, DFT methods, often using functionals like B3LYP or ωB97XD with basis sets such as 6-311G+(d,p) or 6-31G(d,p), have proven effective in providing reliable data on molecular geometry, electronic characteristics, and spectroscopic parameters. nih.govmdpi.comnih.gov Such studies offer fundamental insights into the molecule's stability, reactivity, and behavior. nih.gov

A primary step in any quantum chemical study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Given the rotational freedom around the C-C and C-S single bonds, and the flexibility of the cyclopentyl ring, this compound can exist in several different conformations. Conformational landscape analysis is performed to identify these various low-energy conformers and to determine their relative stabilities. This is crucial as the biological and chemical behavior of a molecule can be influenced by the specific conformations it adopts. Studies on similar flexible molecules, such as sulfonamide-substituted silatranes, show that intermolecular interactions can significantly influence which conformation is preferred in a condensed phase or crystal lattice. mdpi.com The analysis typically involves systematically rotating key dihedral angles and performing geometry optimization for each starting structure to find all relevant local minima.

Table 1: Representative Conformational Analysis Data for this compound (Note: This table presents hypothetical data based on typical computational studies of flexible molecules.)

ConformerKey Dihedral Angle (C-C-S-N)Relative Energy (kcal/mol)Population (%) at 298 K
1 (Global Minimum)178.5° (anti-periplanar)0.0075.3
265.2° (gauche)1.1514.1
3-68.9° (gauche)1.2510.6

Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. mdpi.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more chemically reactive. nih.govnih.gov For this compound, DFT calculations would map the electron density distribution of these orbitals. Typically, in sulfonamides, the HOMO is localized over the more electron-rich parts of the molecule, while the LUMO is often centered on the sulfonyl group and adjacent substituents. This analysis helps in understanding the sites susceptible to nucleophilic or electrophilic attack.

Table 2: Predicted Electronic Properties of this compound (Note: This table contains representative values based on DFT studies of various sulfonamides.)

ParameterCalculated ValueSignificance
HOMO Energy-7.2 eVElectron-donating capability
LUMO Energy-1.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.7 eVChemical reactivity and kinetic stability
Dipole Moment3.8 DMolecular polarity and intermolecular interactions

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful method to validate experimental findings and aid in structural elucidation. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the IR spectrum. For this compound, this would identify characteristic vibrational modes. For instance, the sulfonamide group (SO₂NH) has strong, distinct stretching vibrations. Calculations on similar compounds show asymmetric and symmetric stretching modes for the SO₂ group typically appearing between 1350-1300 cm⁻¹ and 1160-1125 cm⁻¹, respectively. nih.govnih.gov The S-N stretching vibration is often found around 940-930 cm⁻¹, while the N-H stretch appears in the 3350–3290 cm⁻¹ region. nih.govnih.gov Comparing the computed spectrum with an experimental one helps confirm the molecule's synthesis and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is commonly employed to predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical calculations provide valuable support for the assignment of experimental NMR signals, which can be complex for a molecule with multiple non-equivalent protons and carbons like this compound. Discrepancies between calculated and experimental shifts, especially for protons on heteroatoms like the sulfonamide N-H, can often be explained by solvent effects and hydrogen bonding, which are challenging to model perfectly. nih.gov

Table 3: Comparison of Representative Experimental and Predicted Spectroscopic Data (Note: Data is illustrative and based on published values for analogous sulfonamides.)

Spectroscopic FeaturePredicted Value (DFT)Typical Experimental Range
IR: SO₂ Asymmetric Stretch (cm⁻¹)1334 cm⁻¹1350 - 1330 cm⁻¹ nih.govnih.gov
IR: SO₂ Symmetric Stretch (cm⁻¹)1155 cm⁻¹1160 - 1150 cm⁻¹ nih.gov
IR: N-H Stretch (cm⁻¹)3496 cm⁻¹ (gas phase)3350 - 3290 cm⁻¹ (condensed phase) nih.gov
¹H NMR: N-H Proton (ppm)4.3 ppm (gas phase)8.0 - 8.1 ppm (in DMSO) nih.gov
¹³C NMR: Aliphatic CH-S (ppm)62.5 ppm~60 - 65 ppm

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

For this compound, an MD simulation would typically place the molecule in a "box" of explicit solvent molecules (e.g., water) to study its behavior in a solution. Such simulations, often run for hundreds of nanoseconds, can reveal:

Conformational Dynamics: How the molecule transitions between the different low-energy conformations identified by quantum calculations. youtube.com

Solvation Shell Structure: How water molecules arrange themselves around the solute molecule, forming hydrogen bonds with the polar sulfonamide group and organizing differently around the nonpolar cyclopentyl and ethyl groups.

Hydrophobic Effects: The behavior of the nonpolar cyclopentyl moiety in an aqueous environment, which tends to minimize its contact with water.

Transport Properties: Information related to diffusion and mobility within the solvent.

These simulations are parameterized using a "force field," which defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. peerj.com

In Silico Studies of Molecular Recognition and Interaction Mechanisms

In silico techniques, particularly molecular docking, are used to predict and analyze how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. peerj.com This method computationally places the ligand into a potential binding site of the protein and scores the different poses based on their predicted binding affinity. nih.gov

This analysis is crucial for understanding molecular recognition, which is fundamental to many biological processes. The goal is to identify the most likely binding mode and to characterize the non-covalent interactions that stabilize the complex. For this compound, these interactions would likely include:

Hydrogen Bonds: The sulfonamide group's N-H proton can act as a hydrogen bond donor, while the sulfonyl oxygens can act as acceptors. royalsocietypublishing.org

Hydrophobic Interactions: The nonpolar cyclopentyl ring would favorably interact with hydrophobic amino acid residues in a protein's binding pocket. nih.gov

Van der Waals Forces: General attractive or repulsive forces between the ligand and protein atoms.

Molecular docking studies on various sulfonamides have shown their ability to fit into enzyme active sites, such as that of carbonic anhydrase or triose phosphate (B84403) isomerase, forming specific and stable interactions. nih.govpeerj.com The results of a docking simulation are often followed by MD simulations of the protein-ligand complex to assess the stability of the predicted binding pose over time. peerj.comnih.gov

Table 4: Representative Molecular Docking Results for this compound with a Model Protein (Note: This table presents hypothetical data to illustrate the output of a typical molecular docking study.)

ParameterValue / Description
Model Target ProteinCarbonic Anhydrase II
Predicted Binding Energy (S-score)-8.1 kcal/mol
Key Interacting ResiduesThr199, Thr200, His94, Val121, Leu198
Types of InteractionsHydrogen bond between SO₂NH and Thr199; Hydrophobic interaction between cyclopentyl ring and Val121, Leu198.

Theoretical Elucidation of Reaction Mechanisms and Transition States for this compound Synthesis and Transformation

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, a common route would involve the reaction of 1-cyclopentylethane-1-sulfonyl chloride with ammonia. nih.govijpsjournal.com Theoretical calculations can map out the entire reaction pathway, providing critical information that is difficult or impossible to obtain experimentally.

This involves:

Locating Reactants and Products: The geometries and energies of the starting materials (sulfonyl chloride, amine) and the final products (sulfonamide, HCl) are calculated.

Identifying Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational methods can find the precise geometry and energy of the TS. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), which determines the reaction rate.

Distinguishing Mechanisms: For sulfonamide synthesis, a key question is whether the reaction proceeds through a one-step, concerted Sₙ2-like mechanism or a two-step addition-elimination pathway involving a pentacoordinate sulfur intermediate. nih.gov By calculating the energies of all potential intermediates and transition states, the most favorable pathway can be determined. Theoretical studies on the reactions of sulfonyl chlorides have suggested that the mechanism can vary, but often involves a single, kinetically controlled step. nih.gov

These calculations help rationalize reaction outcomes, optimize reaction conditions, and predict the feasibility of novel synthetic routes for sulfonamides and related compounds. acs.org

Cheminformatics and Computational Database Analysis of Cyclopentyl Sulfonamides

The integration of computational chemistry and cheminformatics has become a cornerstone in the modern drug discovery and development pipeline. For the class of compounds known as cyclopentyl sulfonamides, these in silico methods provide invaluable insights into their physicochemical properties, potential biological activities, and structural characteristics. While specific computational studies on this compound are not extensively documented in publicly accessible databases, the general principles and methodologies applied to sulfonamides can be extrapolated to understand its behavior.

Computational investigations of sulfonamides frequently employ a variety of techniques to predict their properties and interactions with biological targets. nih.gov These studies are crucial for prioritizing synthesized compounds for further experimental testing and for designing new derivatives with enhanced efficacy and safety profiles.

One of the primary computational approaches is molecular docking. nih.gov This method predicts the preferred orientation of a molecule when bound to a receptor, which is essential for understanding its potential as a drug. For sulfonamides, docking studies are often performed against microbial enzymes like dihydropteroate (B1496061) synthase (DHPS) to evaluate their potential as antibacterial agents. nih.gov The binding affinity, measured in kcal/mol, indicates the strength of the interaction, with lower values suggesting a more stable complex. nih.gov

Density Functional Theory (DFT) is another powerful computational method used to investigate the electronic structure and reactivity of molecules like cyclopentyl sulfonamides. nih.gov DFT calculations can provide information on frontier molecular orbitals (HOMO and LUMO), which are key to understanding a molecule's reactivity and electronic transitions. nih.gov

Cheminformatics tools are utilized to analyze large datasets of chemical compounds and predict their properties. For instance, properties like the topological polar surface area (TPSA) and the logarithm of the partition coefficient (logP) can be calculated to assess a compound's likely absorption, distribution, metabolism, and excretion (ADME) properties.

The following tables represent the types of data generated during computational and cheminformatics analyses of sulfonamide derivatives. While the specific values are illustrative and not directly from studies on this compound, they showcase the nature of the findings from such research.

Table 1: Representative Molecular Docking Data for Sulfonamide Derivatives

Compound ClassTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Phenyl SulfonamidesE. coli Dihydropteroate Synthase-8.1Arg63, Lys221, Ser222
BenzenesulfonamidesCarbonic Anhydrase II-7.5His94, His96, Thr199
ThiophenesulfonamidesCyclooxygenase-2-9.2Arg120, Tyr355, Ser530

This table illustrates typical binding affinity values and key amino acid residues involved in the interaction between different sulfonamide classes and their respective protein targets, as determined by molecular docking simulations. nih.gov

Table 2: Calculated Physicochemical Properties for a Set of Hypothetical Cyclopentyl Sulfonamide Analogs

AnalogMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Number of Hydrogen Bond DonorsNumber of Hydrogen Bond Acceptors
Analog 1250.342.165.413
Analog 2264.372.565.413
Analog 3284.322.374.624
Analog 4298.352.774.624

This table provides examples of key physicochemical properties for a series of hypothetical cyclopentyl sulfonamide analogs. These parameters are crucial for predicting the pharmacokinetic behavior of drug candidates.

Table 3: Frontier Molecular Orbital Energies (eV) from DFT Calculations for Representative Sulfonamides

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzenesulfonamide-7.8-1.26.6
p-Toluenesulfonamide-7.5-1.16.4
N-Cyclopentylbenzenesulfonamide-7.6-1.36.3

This table shows representative Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the HOMO-LUMO gap, calculated using Density Functional Theory. These values help in assessing the chemical reactivity and kinetic stability of the molecules. nih.gov

The synthesis of novel sulfonamide derivatives is often guided by such computational findings. mdpi.com For example, a study on novel sulfonamides might report their synthesis, characterization, and subsequent computational docking to estimate their binding energy against a bacterial receptor. nih.gov The results of these in silico analyses, when correlated with in vitro testing, can provide a comprehensive understanding of the structure-activity relationships within a series of compounds. mdpi.com

Furthermore, computational studies can elucidate the structural and functional basis of the antibacterial activity of newly synthesized sulfonamide derivatives by estimating their in silico binding affinities and conformations. nih.gov The development of new synthetic methods, such as ring-expansion reactions to create macrocyclic sulfonamides, is also supported by predictive computational chemistry, enabling the exploration of their pharmaceutical properties. york.ac.uk

Role in Catalysis and Advanced Materials Science

1-Cyclopentylethane-1-sulfonamide as a Ligand or Organocatalyst Precursor in Organic Transformations

There is no available research on the use of this compound as a ligand or organocatalyst precursor.

Application in Supramolecular Chemistry and Crystal Engineering

There are no published studies on the application of this compound in supramolecular chemistry or crystal engineering.

Derivatization for Specialized Organic Synthesis Reagents and Building Blocks

No information exists in the scientific literature regarding the derivatization of this compound for use as a specialized reagent or building block in organic synthesis.

A table of mentioned compounds cannot be generated as no specific compounds related to the subject were discussed in the context of the requested article.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.